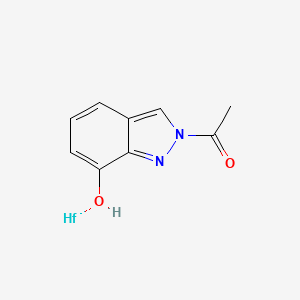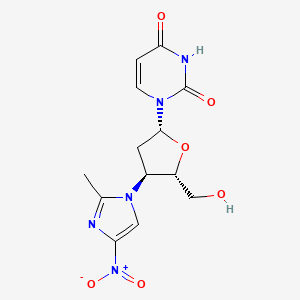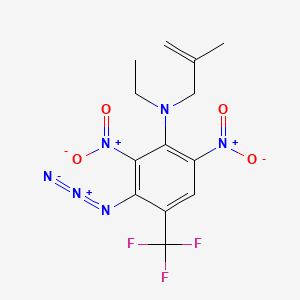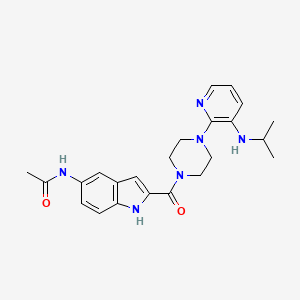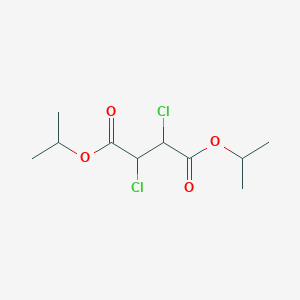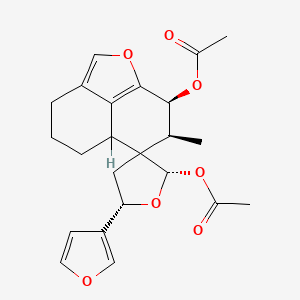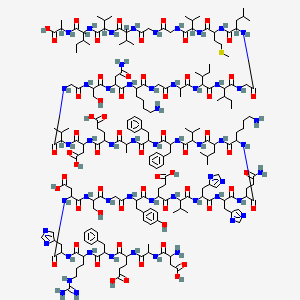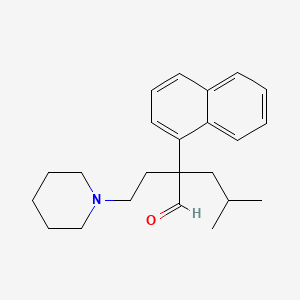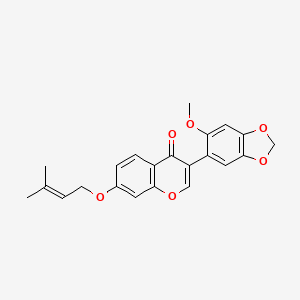
Maxima isoflavone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maxima isoflavone C is a naturally occurring compound belonging to the isoflavone class of flavonoids. Isoflavones are primarily found in leguminous plants and are known for their phytoestrogenic properties, which means they can mimic the action of estrogen in the human body. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone C typically involves the following steps:
Starting Materials: The synthesis begins with basic aromatic compounds such as benzopyran and benzodioxole derivatives.
Condensation Reactions: These starting materials undergo condensation reactions to form the core isoflavone structure.
Methoxylation and Prenylation: The addition of methoxy and prenyl groups is achieved through specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Extraction from Natural Sources: Isoflavones are extracted from plants like soybeans using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like column chromatography to isolate this compound.
Chemical Synthesis: Large-scale chemical synthesis may be employed to meet higher demand, using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Maxima isoflavone C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroisoflavones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the isoflavone ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Maxima isoflavone C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: Research has shown that this compound can influence cell signaling pathways and gene expression.
Medicine: Due to its phytoestrogenic properties, it is investigated for potential benefits in treating hormone-related conditions such as menopause and osteoporosis.
Industry: this compound is explored for its antioxidant properties, making it a candidate for use in food preservation and cosmetics.
Mechanism of Action
Maxima isoflavone C exerts its effects through several mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, mimicking the action of natural estrogen and influencing estrogen-responsive genes.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Signal Transduction Modulation: It can modulate various signaling pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Maxima isoflavone C is compared with other isoflavones such as genistein, daidzein, and biochanin A:
Genistein: Similar to this compound, genistein has strong phytoestrogenic properties but differs in its specific molecular structure and potency.
Daidzein: Daidzein is another well-known isoflavone with similar health benefits but varies in its metabolic pathways and bioavailability.
Biochanin A: Biochanin A shares structural similarities with this compound but has distinct biological activities and applications.
This compound stands out due to its unique combination of methoxy and prenyl groups, which contribute to its specific chemical and biological properties.
Properties
CAS No. |
10489-51-7 |
|---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C22H20O6/c1-13(2)6-7-25-14-4-5-15-19(8-14)26-11-17(22(15)23)16-9-20-21(28-12-27-20)10-18(16)24-3/h4-6,8-11H,7,12H2,1-3H3 |
InChI Key |
HIMSTRVEHVBQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



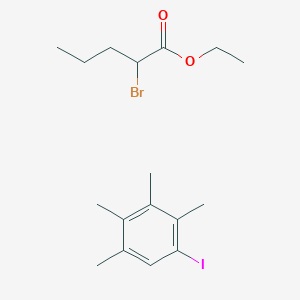
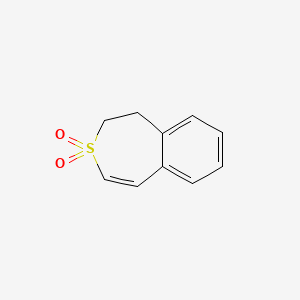


![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)
